molecular formula C8H6BrNO B1268839 2-(4-Bromophenoxy)acetonitrile CAS No. 39489-67-3

2-(4-Bromophenoxy)acetonitrile

Cat. No.: B1268839
CAS No.: 39489-67-3
M. Wt: 212.04 g/mol
InChI Key: PMDDXFGYBKIPKR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Studies

  • 2-(4-Bromophenoxy)acetonitrile and related compounds are studied in electrochemical applications. Research on 4-aminophenol, a compound with similar properties, at gold electrodes in both aqueous and acetonitrile media, highlights its potential in electrochemical cells (Schwarz et al., 2003).

Chemical Synthesis 2. The compound is relevant in the synthesis of various organic molecules. For instance, studies on the carbonylative cyclization of 2-bromobenzaldehyde with phenols in acetonitrile, under specific conditions, demonstrate its importance in producing isobenzofuranones (Cho, Baek, & Shim, 1999).

Molecular Interactions and Structural Studies 3. Investigations into molecular interactions and structures have been conducted using compounds similar to this compound. For example, the study of helix-helix interactions and homochirality using related molecules in acetonitrile solvate (Stefankiewicz, Cian, & Harrowfield, 2011).

Chromogenic Chemosensors 4. This compound may be used in the development of chromogenic chemosensors for selective detection of ions like fluoride or cyanide, as demonstrated in a study using a related compound, 4-(4-Nitrobenzylideneamine)phenol, in acetonitrile (Nicoleti, Marini, Zimmermann, & Machado, 2012).

Safety and Hazards

The safety information for 2-(4-Bromophenoxy)acetonitrile indicates that it is a dangerous substance. It has hazard statements H302+H312-H315-H319-H331-H335, which indicate that it is harmful if swallowed, in contact with skin or if inhaled, and it causes serious eye irritation .

Properties

IUPAC Name

2-(4-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDXFGYBKIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344690
Record name 2-(4-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-67-3
Record name 2-(4-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-bromophenol (2.61 g; 15.1 mmol), bromoacetonitrile (1.11 mL; 15.9 mmol), and Cs2CO3 (7.40 g; 22.7 mmol) in anhyd MeCN (25 mL) was heated at 80° C., under N2 overnight. The mixture was cooled, filtered through a pad of Celite and concentrated in vacuo. The residue was dissolved in a minimal amount of EtOAc/hexanes and filtered through a short pad of silica gel (EtOAc/hexanes eluent), affording the title compound as a colorless, waxy solid which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.75 (s, 2H), 6.88 (m, 2H), 7.46 (m, 2H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mix 4-bromophenol (1.4 mmol) in acetonitrile (5 ml) and water (2 ml), add K2CO3 (3 mmol) and bromoacetonitrile (1.5 mmol) at room temperature under inert atmosphere. Heat the mixture to 80° C. for 16 h. Analyze by LC/MS for final product. Evaporate the solvent and add water. Extract product with DCM (3×) and combine and evaporate organic phases to afford the title compound.
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
1.5 mmol
Type
reactant
Reaction Step Two

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